![molecular formula C17H10F3NO3 B2600386 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene CAS No. 79567-19-4](/img/structure/B2600386.png)

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

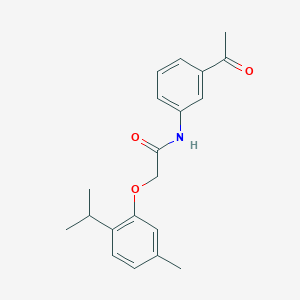

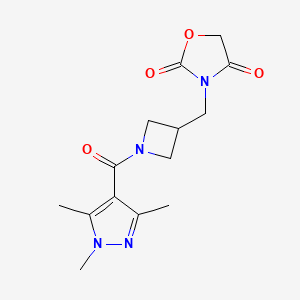

“2-Nitro-4-(trifluoromethyl)phenol” is the major product of solution phase photodecomposition of fluorodifen . It has been used in the synthesis of "2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester" .

Synthesis Analysis

The synthesis of “2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester” involves the use of "2-Nitro-4-(trifluoromethyl)phenol" .Molecular Structure Analysis

The molecular formula of “{2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid” is C15H10F3NO5 . The average mass is 341.239 Da and the monoisotopic mass is 341.051117 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Nitro-4-(trifluoromethyl)phenol” are as follows: It is a liquid with a refractive index of n20/D 1.504 (lit.). It has a boiling point of 92-94 °C/12 mmHg (lit.) and a density of 1.473 g/mL at 25 °C (lit.) .Scientific Research Applications

- Herbicides : Researchers have explored the use of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene derivatives as potential herbicides due to their ability to inhibit plant growth and control unwanted vegetation .

- Insecticides : Investigations into its insecticidal properties have revealed promising results, making it a candidate for pest management in agriculture .

- Antibacterial Agents : The compound’s unique structure may contribute to its antibacterial activity. Scientists have studied its potential as an antimicrobial agent .

- Anti-Inflammatory Properties : Some studies suggest that derivatives of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene could be explored for their anti-inflammatory effects .

- Organic Semiconductors : Researchers have investigated its use as an organic semiconductor material due to its electron-rich aromatic system. It may find applications in organic photovoltaics and field-effect transistors .

- Polymer Blends : Incorporating this compound into polymer blends could enhance their electrical conductivity and stability .

- Photodegradation Studies : 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene is a major product of solution-phase photodecomposition of fluorodifen. Understanding its degradation pathways and environmental fate is crucial for risk assessment .

- Analyte Detection : Researchers have explored its use as a probe or indicator in analytical methods, such as fluorescence-based assays or sensors .

- Building Block : The compound serves as a building block for the synthesis of other molecules. For instance, it has been used in the preparation of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .

Agrochemicals and Pesticides

Pharmaceuticals and Drug Development

Material Science and Organic Electronics

Environmental Chemistry

Analytical Chemistry

Synthetic Chemistry

properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenoxy]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO3/c18-17(19,20)13-6-8-16(15(10-13)21(22)23)24-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKITIRTCGGRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)

![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)

![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)